molecular formula C26H31Cl2N3O3 B1662809 KX2-391 dihydrochloride CAS No. 1038395-65-1

KX2-391 dihydrochloride

Cat. No. B1662809
M. Wt: 504.4 g/mol
InChI Key: CPTPOZGQCQXHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KX2-391 dihydrochloride, also known as Tirbanibulin, is the first clinical Src inhibitor (peptidomimetic class) that targets the peptide substrate site of Src . It has a GI50 of 9-60 nM in cancer cell lines .


Synthesis Analysis

The synthesis of KX2-391 and its analogues has been explored in several studies . A set of 4-aroylaminophenyl-N-benzylacetamides were synthesized and found to be more active against leukemia cell lines compared to solid tumor cell lines .


Molecular Structure Analysis

The molecular structure of KX2-391 dihydrochloride is complex, and it specifically binds to the peptide substrate site of Src .


Chemical Reactions Analysis

KX2-391 has been shown to potently inhibit Src-catalyzed trans-phosphorylation of focal adhesion kinase (FAK), Shc, paxillin, and Src kinase auto-phosphorylation with an IC50 of approximately 20 nM .


Physical And Chemical Properties Analysis

KX2-391 dihydrochloride is a solid substance . It has a molecular weight of 504.45 . It is soluble in DMSO and ethanol, but insoluble in water .

Scientific Research Applications

Oncology: Anti-Cancer Activity

KX2-391, also known as Tirbanibulin, has demonstrated a universal anti-cancer activity for a variety of cancer types . It was first characterized as a Src kinase inhibitor . The drug has been found to be more active against leukemia cell lines compared to solid tumor cell lines .

Method of Application

A set of 4-aroylaminophenyl-N-benzylacetamides were synthesized and found to be more active against leukemia cell lines .

Results

N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) exhibited activities at IC50 0.96 µM, 1.62 µM, 1.90 µM and 4.23 µM against NB4, HL60, MV4-11 and K562 leukemia cell lines, respectively .

Oncology: Inhibition of Tubulin Polymerization

KX2-391 has been found to bind to tubulin at a novel binding site, inhibiting tubulin polymerization .

Method of Application

The drug was administered to cancer patients in clinical trials .

Results

KX2-391 led to cell cycle arrest at M phase with subsequent cell death mediated by canonical apoptosis pathways .

Oncology: Anti-Angiogenesis and Vascular Disrupting Activities

KX2-391 has shown strong anti-angiogenesis and vascular disrupting activities .

Method of Application

The drug was tested in an in vitro vasculature tube formation assay .

Results

KX2-391 demonstrated robust activity in prostate cancer mouse xenograft models .

Oncology: Inhibition of Src Kinase

KX2-391 dihydrochloride is an inhibitor of Src that targets the peptide substrate site of Src .

Method of Application

KX2-391 shows steep dose-response curves against Huh7, PLC/PRF/5, Hep3B, and HepG2, four hepatic cell cancer (HCC) cell lines .

Results

KX2-391 exhibits GI50 with 23 nM and 39 nM, respectively, in engineered Src driven cell growth assays in NIH3T3/c-Src527F and SYF/c-Src527F cells .

Oncology: Treatment of Chronic Leukemia

KX2-391 dihydrochloride is found to inhibit certain leukemia cells that are resistant to current commercially available drugs, such as those derived from chronic leukemia cells with the T3151 mutation .

Method of Application

The drug was tested on leukemia cells with the T3151 mutation .

Results

The drug showed promising results in inhibiting the growth of these resistant leukemia cells .

Oncology: Treatment of Bone-Metastatic Castration-Resistant Prostate Cancer

A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, was conducted in men with bone-metastatic castration-resistant prostate cancer .

Method of Application

The drug was administered orally to patients with bone-metastatic castration-resistant prostate cancer .

Results

The results of this study are not specified in the search results .

Oncology: Inhibition of Src Kinase

KX2-391 dihydrochloride is an inhibitor of Src that targets the peptide substrate site of Src .

Method of Application

KX2-391 shows steep dose-response curves against Huh7, PLC/PRF/5, Hep3B, and HepG2, four hepatic cell cancer (HCC) cell lines .

Results

KX2-391 exhibits GI50 with 23 nM and 39 nM, respectively, in engineered Src driven cell growth assays in NIH3T3/c-Src527F and SYF/c-Src527F cells .

Oncology: Treatment of Chronic Leukemia

KX2-391 dihydrochloride is found to inhibit certain leukemia cells that are resistant to current commercially available drugs, such as those derived from chronic leukemia cells with the T3151 mutation .

Method of Application

The drug was tested on leukemia cells with the T3151 mutation .

Results

The drug showed promising results in inhibiting the growth of these resistant leukemia cells .

Oncology: Treatment of Bone-Metastatic Castration-Resistant Prostate Cancer

A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, was conducted in men with bone-metastatic castration-resistant prostate cancer .

Method of Application

The drug was administered orally to patients with bone-metastatic castration-resistant prostate cancer .

Results

The results of this study are not specified in the search results .

Safety And Hazards

KX2-391 dihydrochloride is intended for R&D use only and is not for medicinal, household, or other use . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting .

Future Directions

KX2-391 has completed Phase I clinical trials in cancer patients and is now proceeding to Phase II . It has shown potent anti-proliferative activity against a broad range of solid and liquid human cancers in vitro and in mouse models . Future research will likely focus on further clinical trials and exploring its potential as a treatment for various types of cancer .

properties

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPOZGQCQXHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648365
Record name N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KX2-391 dihydrochloride

CAS RN

1038395-65-1
Record name N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resulting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (7) and benzyl amine were coupled in anisole at high temperature to afford 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide (Compound 134). An HCl solution formed by adding acetyl chloride to absolute ethanol was added to Compound 134 to form the bis-HCl salt, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride, (KX2-di-HCl).
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Synthesis routes and methods II

Procedure details

The resulting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (7) and benzyl amine were coupled in anisole at high temperature to afford 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide (KX2-391). An HCl solution formed by adding acetyl chloride to absolute ethanol was added to KX2-391 to form the bis-HCl salt, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride, (KX2-di-HCl).
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Synthesis routes and methods III

Procedure details

In another aspect, the invention relates to a process for preparing 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride comprising the steps of: (1) reacting 4-(2-chloroethyl)morpholine with 4-bromophenol to yield 4-(2-(4-bromophenoxy)ethyl)morpholine; (2) coupling 4-(2-(4-bromophenoxy)ethyl)morpholine with 6-fluoropyridin-3-yl-3-boronic acid to yield 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine; (3) reacting 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine with acetonitrile to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetonitrile; (4) converting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetonitrile to methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate; (5) reacting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate with benzylamine to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide; and (6) contacting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide with hydrochloric acid to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride.
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Synthesis routes and methods IV

Procedure details

contacting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide with hydrochloric acid to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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